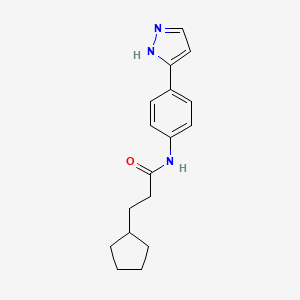

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and cyclopentylpropanamide groups. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-3-yl)phenyl ketone. This intermediate is then reacted with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, exhibit promising anticancer properties. A study demonstrated that compounds with pyrazole moieties can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression, making these compounds potential candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been extensively studied. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes contributes to its antimicrobial efficacy .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Studies have shown that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may serve as a therapeutic agent in managing inflammatory conditions .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor highlights its role in managing type 2 diabetes by regulating glucose metabolism .

Molecular Targeting

The compound's structure allows it to interact with various biological targets, making it a candidate for drug design aimed at specific receptors or enzymes. Its affinity for certain targets can be exploited to develop selective therapeutic agents with reduced side effects .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Antimicrobial Efficacy | Showed effectiveness against MRSA and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study 3 | Anti-inflammatory Mechanism | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for therapeutic application in chronic inflammatory diseases. |

Mecanismo De Acción

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to anti-inflammatory effects by maintaining the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide

- 5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide

- 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, such as the cyclopentylpropanamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrazole derivatives .

Actividad Biológica

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved by reacting 4-bromoacetophenone with hydrazine hydrate to produce 4-(1H-pyrazol-3-yl)phenyl ketone.

- Attachment of Cyclopentylpropanamide : The intermediate is then reacted with cyclopentylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.

The primary mechanism of action for this compound is its role as a soluble epoxide hydrolase (sEH) inhibitor . By binding to the active site of sEH, it prevents the hydrolysis of epoxides to diols, thereby maintaining elevated levels of epoxyeicosatrienoic acids (EETs). This action contributes to its anti-inflammatory properties, as EETs are known for their vasodilatory effects.

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:

- In vitro Studies : Research indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 85% inhibition at concentrations around 10 µM compared to standard drugs like dexamethasone .

Anticancer Properties

The compound has also been explored for its anticancer activities. In vitro evaluations against various cancer cell lines have shown promising results:

- Cytotoxicity Assays : A study reported that certain pyrazole derivatives displayed cytotoxic effects against human neuroblastoma cells (SH-SY5Y), achieving approximately 50% inhibition at 100 µM concentrations. Notably, these compounds showed selectivity towards cancerous cells while sparing healthy fibroblast cells .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGSRHVGXHANDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.